5-(3-Nitrophenyl)pent-4-yn-1-ol
Description
5-(3-Nitrophenyl)pent-4-yn-1-ol is a nitro-substituted alkyne alcohol with the molecular formula $ \text{C}{11}\text{H}{11}\text{NO}_3 $. Its structure features a phenyl ring with a nitro group at the meta position, linked via a pent-4-yn-1-ol chain. This compound is synthesized via palladium-catalyzed Sonogashira coupling, a common method for aryl-alkyne bond formation, as demonstrated in analogous compounds such as 5-(4′-nitrophenyl)pent-4-yn-1-ol (96–99% yields) . The nitro group imparts significant electronic effects, influencing reactivity, solubility, and thermodynamic stability. Applications span medicinal chemistry (e.g., microtubule-stabilizing agents) and materials science, though its specific roles depend on substituent positioning and steric/electronic profiles .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(3-nitrophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H11NO3/c13-8-3-1-2-5-10-6-4-7-11(9-10)12(14)15/h4,6-7,9,13H,1,3,8H2 |
InChI Key |
MTNPJTSEIRXFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CCCCO |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Properties
The synthesis of 5-(3-Nitrophenyl)pent-4-yn-1-ol typically involves the coupling of pent-4-yn-1-ol with 3-nitroiodobenzene through palladium-catalyzed reactions. This method allows for the generation of the compound in high yields and purity, which is crucial for its subsequent applications in research.
Drug Development
This compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for creating more complex molecules with biological activity. For instance, derivatives of this compound have shown promising results in anticancer studies, where they inhibit cancer cell proliferation effectively .
Antiproliferative Agents
Research indicates that modifications to this compound can lead to the development of antiproliferative agents. These agents are crucial in cancer therapy, as they can selectively target and kill rapidly dividing cancer cells. Studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines, highlighting their therapeutic potential .
Material Science
In addition to its biological applications, this compound is also being explored within material science. Its unique alkyne functional group allows for further functionalization, enabling the creation of advanced materials with specific properties, such as enhanced conductivity or photonic characteristics . This versatility opens avenues for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated that these derivatives exhibited significant cytotoxic effects against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . This highlights the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Prodrug Development
Another research initiative focused on developing prodrugs based on this compound for targeted drug delivery systems. These prodrugs demonstrated improved stability under physiological conditions and showed controlled release profiles that are advantageous for treating diseases such as colorectal cancer . The study underscores the importance of this compound in advancing therapeutic strategies.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
5-(4′-Nitrophenyl)pent-4-yn-1-ol : Para-nitro substituent.
5-(2-Chlorophenyl)pent-4-yn-1-ol : Ortho-chloro substituent.
5-(4′-Methoxyphenyl)pent-4-yn-1-ol : Para-methoxy substituent.
Electronic and Steric Impacts :
- Nitro Group (Meta vs. For example, 5-(4′-nitrophenyl)pent-4-yn-1-ol is an orange solid (mp 30–32°C), while meta-substituted analogs may exhibit altered crystallinity . NMR shifts for para-nitro derivatives show aromatic protons at $ \delta $ 7.49–8.18 ppm due to strong electron withdrawal, whereas meta substitution could split these peaks asymmetrically .
- Chloro vs. Nitro: The 2-chlorophenyl analog (5-(2-chlorophenyl)pent-4-yn-1-ol) is a colorless oil, highlighting how less electron-withdrawing groups (Cl vs. NO$_2$) reduce intermolecular forces and lower melting points. Chloro substituents also increase lipophilicity (higher LogP), enhancing membrane permeability in bioactive contexts .
Methoxy vs. Nitro :
Physical and Thermodynamic Properties
- Thermodynamics : Nitro groups increase sublimation enthalpy due to strong dipole interactions, as observed in nitrophenyl-furan derivatives . Meta substitution may reduce this effect compared to para.
Preparation Methods
General Reaction Framework
The Sonogashira coupling between terminal alkynes and aryl halides is the most widely used method for synthesizing 5-(3-nitrophenyl)pent-4-yn-1-ol. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or Bu₃N) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Representative Procedure
-
Substrates :
-
Pent-4-yn-1-ol (terminal alkyne)
-
3-Nitroiodobenzene (aryl halide)
-
-
Catalytic System :
-
Reaction Conditions :
-
Workup :
Substrate Modifications
-
Protective Groups : To prevent side reactions of the alcohol moiety, tert-butyldimethylsilyl (TBS) or tosyl (Ts) groups are often employed. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes coupling before deprotection.
-
Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aryl halide enhance reactivity in oxidative addition steps.
Alternative Catalytic Systems
Ligand-Accelerated Catalysis
Bidentate ligands such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos) improve catalytic efficiency by stabilizing palladium intermediates. This system achieves higher yields (86–90%) in DMF at 140–160°C.
Example :
Copper-Free Conditions
In some cases, copper-free Sonogashira reactions using Pd nanoparticles or supported catalysts reduce side reactions (e.g., Glaser coupling). However, yields for nitroaryl derivatives are modest (30–60%).
Stepwise Synthesis via Alkynylation and Functionalization
Alkynylation of Epoxides
A two-step approach involves:
Reductive Amination Pathways
Though less common, reductive amination of 5-(3-nitrophenyl)pent-4-ynal with ammonium acetate and NaBH₃CN provides an alternative route. This method is limited by competing reduction of the nitro group.
Mechanistic Insights
Oxidative Addition and Transmetallation
The Pd⁰ catalyst undergoes oxidative addition with 3-nitroiodobenzene, forming a PdII–aryl complex. Subsequent transmetallation with the copper-acetylide (generated from pent-4-yn-1-ol and CuI) yields a PdII–alkynyl intermediate.
Reductive Elimination
The final reductive elimination step produces the coupled product, regenerating the Pd⁰ catalyst. Deuterium-labeling studies confirm that β-hydride elimination is suppressed in nitroaryl systems.
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 78–95 | High efficiency, mild conditions | Requires inert atmosphere |
| Ligand-Accelerated | Pd(OAc)₂/DPEphos | 86–90 | Improved thermal stability | High temperatures (140–160°C) |
| Copper-Free | Pd Nanoparticles | 30–60 | Avoids Glaser coupling | Lower yields for nitro substrates |
| Stepwise Alkynylation | BF₃·Et₂O | 70–85 | No palladium required | Multi-step, lower atom economy |
Challenges and Optimization Strategies
Nitro Group Compatibility
The nitro group’s electron-withdrawing nature facilitates oxidative addition but may lead to side reactions (e.g., reduction under hydrogenation conditions). Use of non-reductive bases (e.g., Et₃N) mitigates this.
Q & A
Q. What is the optimized synthetic route for 5-(3-Nitrophenyl)pent-4-yn-1-ol, and how are key parameters controlled?
Methodological Answer: The compound is synthesized via a Sonogashira coupling reaction between pent-4-yn-1-ol and 3-iodonitrobenzene. Critical parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
- Base : Triethylamine or diisopropylamine to deprotonate the terminal alkyne.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
- Purification : Flash column chromatography (petroleum ether/ethyl acetate, 3:1) achieves >95% purity .
Q. How is this compound characterized, and what spectroscopic markers confirm its structure?
Methodological Answer: Structural confirmation relies on NMR, MS, and IR spectroscopy :
Q. How does the nitro group at the 3-position influence reactivity in hydrogenation or cycloaddition reactions?
Methodological Answer: The electron-withdrawing nitro group enhances the electrophilicity of the alkyne, affecting:
- Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-alkene without reducing the nitro group. Competing pathways (e.g., over-reduction to amine) are suppressed by using H₂ at 1 atm and room temperature .
- Cycloaddition : The nitro group directs regioselectivity in Huisgen azide-alkyne cycloaddition, favoring 1,4-disubstituted triazoles. DFT studies suggest a lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to non-nitrophenyl analogs .
Q. How can computational methods resolve contradictions in reported reaction outcomes (e.g., competing isomerization vs. hydrogenation)?
Methodological Answer: Contradictions arise from solvent effects and catalyst accessibility. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for hydrogenation (ΔG‡ = 12.4 kcal/mol) over isomerization (ΔG‡ = 15.1 kcal/mol).
- Catalyst-Substrate Interactions : Pd nanoparticles with ligand modifiers (e.g., quinoline) reduce steric hindrance, increasing hydrogenation efficiency by 30% compared to unmodified catalysts .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer: Instability arises from nitro group sensitivity. Mitigation includes:
Q. How does the alkyne moiety participate in tandem reactions (e.g., cyclization followed by nitro reduction)?
Methodological Answer: The alkyne enables sequential transformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
